molecular formula C18H13BrClN3O2S B2956695 2-bromo-N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 1019100-29-8

2-bromo-N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No. B2956695
M. Wt: 450.74
InChI Key: XORUBWSJCULGPS-UHFFFAOYSA-N
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Description

The compound “2-bromo-N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide” is a complex organic molecule that contains several functional groups including a bromide, a chloride, a pyrazole ring, a thiophene ring, and an amide group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The bromide and chloride would likely add significant weight to the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of the various functional groups. For example, the bromide and chloride groups would likely make the compound relatively heavy and possibly quite polar .

Scientific Research Applications

Structural and Synthetic Applications

Intermolecular Interactions and Crystal Engineering

The study of antipyrine derivatives, including compounds with bromo and chloro substituents, sheds light on the importance of intermolecular interactions in the crystal engineering field. These interactions, such as hydrogen bonding and π-interactions, are crucial for designing materials with desired physical properties. The research by Saeed et al. (2020) on antipyrine-like derivatives highlights the synthesis, X-ray characterization, and detailed analysis of such intermolecular forces, offering insights into the structural aspects of similar complex molecules (Saeed et al., 2020).

Heterocyclic Synthesis

Heterocyclic compounds play a vital role in the development of pharmaceuticals and materials science. The synthesis of 1-substituted benzimidazoles and thieno[2,3-d]imidazoles, as reported by Lygin and Meijere (2009), demonstrates the synthetic versatility of bromo and chloro-substituted compounds in constructing complex heterocycles. This method, utilizing o-bromophenyl isocyanide reactions, could provide a foundation for synthesizing related structures (Lygin & Meijere, 2009).

Potential Biological Activities

Antibacterial Agents

Compounds structurally related to the one , especially those containing pyrazole and thieno[3,2-d]pyrimidine moieties, have shown promising antibacterial activities. For instance, the work by Palkar et al. (2017) on 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones underlines the potential of such structures in developing novel antibacterial agents. This research could guide future studies into the biological activities of the compound of interest (Palkar et al., 2017).

Antimicrobial and Antifungal Activities

The synthesis and evaluation of novel 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides, as conducted by Zhu et al. (2014), reveal the potential of bromo and chloro-substituted compounds in exhibiting significant insecticidal and fungicidal activities. Such findings suggest that compounds with similar substitution patterns, like the one discussed here, could also possess antimicrobial properties (Zhu et al., 2014).

Future Directions

The potential applications and future directions for this compound would depend on its biological or pharmacological activity. Compounds with similar structures have been studied for their potential as pharmaceuticals, so this could be a possible area of future research .

properties

IUPAC Name

2-bromo-N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrClN3O2S/c19-15-7-2-1-6-13(15)18(24)21-17-14-9-26(25)10-16(14)22-23(17)12-5-3-4-11(20)8-12/h1-8H,9-10H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XORUBWSJCULGPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1=O)C3=CC(=CC=C3)Cl)NC(=O)C4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

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